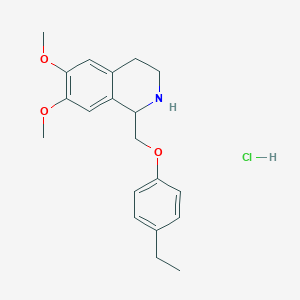

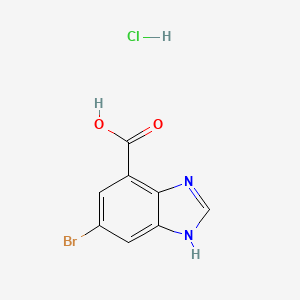

N-(2-quinolin-8-yloxyethyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N . It contains a phenyl group attached to a pyrazolidine ring, which is a type of organic compound in the class of azolidines .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Quinoline derivatives typically have a high degree of aromaticity and can participate in pi stacking interactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Dual c-Met/VEGFR2 Tyrosine Kinase Inhibition : A series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides targeting c-Met and VEGFR2 tyrosine kinases were designed. These compounds showed potent activity against these enzymes, favorable pharmacokinetics, and high efficacy in tumor models in mice (Mannion et al., 2009).

- Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents. These compounds showed significant antibacterial and antifungal activity, highlighting the versatility of quinoline compounds in therapeutic applications (Holla et al., 2006).

Pharmacological Applications

- Anticancer Activity : Compounds with quinoline and thiophene moieties have been studied for their anticancer properties. For instance, certain amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed promising cytotoxic activity against various cancer cell lines, indicating the potential of such structures in cancer therapy (Pirol et al., 2014).

- ATM Kinase Inhibition : A novel series of 3-quinoline carboxamides were identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating significant potential in the development of new therapeutic agents for cancer treatment (Degorce et al., 2016).

Material Science and Corrosion Inhibition

- Corrosion Inhibitors : Quinoline derivatives containing an azole nucleus were evaluated for their role as corrosion inhibitors for mild steel protection in hydrochloric acid solutions. These studies suggest that quinoline and its derivatives can effectively prevent metal corrosion, a crucial aspect in material science (Erami et al., 2019).

Zukünftige Richtungen

The study of quinoline derivatives is a rich field with many potential future directions. These compounds have a wide range of biological activities, making them interesting targets for drug development . Further studies could explore the synthesis, characterization, and biological activity of this specific compound.

Eigenschaften

IUPAC Name |

N-(2-quinolin-8-yloxyethyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c24-19(15-12-14(22-23-15)17-7-3-11-26-17)21-9-10-25-16-6-1-4-13-5-2-8-20-18(13)16/h1-8,11,14-15,22-23H,9-10,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDTUDQHEKNHCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1C(=O)NCCOC2=CC=CC3=C2N=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 75118972 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)

![N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751082.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)

![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2751087.png)

![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)